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Introduction

ASP2905, chemically known as N-(4-fluorophenyl)-N'-phenyl-N''-(pyrimidin-2-ylmethyl)-1,3,5-

triazine-2,4,6-triamine, is a potent and selective inhibitor of the potassium voltage-gated

channel subfamily H member 3 (KCNH3), also known as Kv12.2.[1][2] This channel is

predominantly expressed in the forebrain, a region critically involved in cognitive processes.[1]

ASP2905 can effectively cross the blood-brain barrier and has demonstrated nootropic and

potential antipsychotic activities in preclinical studies.[2][3][4] Research in rat models indicates

that by modulating neuronal excitability and neurotransmitter release, ASP2905 can ameliorate

cognitive deficits and shows potential for treating conditions like Attention-Deficit/Hyperactivity

Disorder (ADHD).[1][2][5] These notes provide detailed protocols for the administration of

ASP2905 in various rat models to study its neuropharmacological effects.

Mechanism of Action

ASP2905 exerts its effects by specifically inhibiting the KCNH3 potassium channel.[3][6] This

inhibition is believed to potentiate the recurrent excitation of neurons by preventing the efflux of

potassium ions (K+) from dendritic spines, particularly in the prefrontal cortex.[6] This

modulation of neuronal activity leads to an increased release of key neurotransmitters,

including dopamine (DA) and acetylcholine (ACh), in the medial prefrontal cortex (mPFC).[1][5]

[7] The enhanced dopaminergic and cholinergic activity is closely associated with

improvements in cognitive functions such as attention and memory.[1]
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Caption: Proposed signaling pathway of ASP2905 in the central nervous system.
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ASP2905 demonstrates effective brain penetration following oral administration.[2][5] The key

pharmacokinetic parameters determined in rats after a single oral dose are summarized below.

Parameter Value Unit Citation

Administration Route Oral (p.o.) - [2][5]

Time to Max Plasma

Conc. (Tmax)
1 hour [2][5]

Max Plasma Conc.

(Cmax)
0.399 ng/mL [2][5]

Max Brain Conc.

(Cmax)
1.77 ng/g [2][5]

Half-life (t1/2) 1.5 - 1.6 hours [2][5]

Brain/Plasma Ratio 2.7 - 4.9 - [2][5]

Efficacy in Rat Models
The following table summarizes the effective oral doses of ASP2905 in various behavioral and

neurochemical paradigms in rats.
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Rat Model Assay
Effective
Doses (p.o.)

Observed
Outcome

Citation

Aged Rats

Step-through

Passive

Avoidance

0.0313, 0.0625

mg/kg

Ameliorated

cognitive deficits.
[2][5]

Aged Rats
Morris Water

Maze
0.01 mg/kg

Ameliorated

cognitive deficits.
[2][5]

Juvenile Stroke-

Prone

Spontaneously

Hypertensive

Rats (SHR)

Multiple-trial

Passive

Avoidance

0.1, 0.3 mg/kg

Prolonged

cumulative

latency (reduced

inattention/impul

sivity).

[1][5]

Wistar Rats
In Vivo

Microdialysis
0.03, 0.1 mg/kg

Increased

dopamine efflux

in mPFC.

[1][5][7]

Wistar Rats
In Vivo

Microdialysis
0.1, 1 mg/kg

Increased

acetylcholine

efflux in mPFC.

[1][5][7]

Wistar Rats
Electroencephalo

graphy (EEG)
10 mg/kg

Increased alpha-

band power,

suggesting

increased

arousal.

[1][8]

Experimental Protocols
A. Compound Preparation and Administration

Vehicle Preparation: For oral administration (p.o.), a common vehicle can be prepared using

0.5% carboxymethyl cellulose sodium (CMC-Na) in sterile water. Alternatively, a solution of

10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used, though the DMSO

concentration should be kept as low as possible.[4]
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ASP2905 Solubilization: Weigh the required amount of ASP2905 powder. Suspend it in the

chosen vehicle. Use a vortex mixer and sonication to ensure a homogenous suspension or

complete dissolution. Prepare fresh on the day of the experiment.

Administration: Administer the compound to rats via oral gavage using a suitable gauge

gavage needle. The volume should be calculated based on the animal's body weight,

typically within the range of 1-2 mL for a rat.[9]
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Caption: A generalized workflow for in vivo experiments using ASP2905.

B. Protocol 1: Assessment of Cognitive Enhancement in
Aged Rats (Morris Water Maze)

Objective: To evaluate the effect of ASP2905 on spatial learning and memory in aged rats

with cognitive decline.

Model: Aged (e.g., 20-24 months old) Wistar or Sprague-Dawley rats.

Methodology:

Apparatus: A circular pool (approx. 1.5m diameter) filled with opaque water, with a hidden

escape platform submerged 1-2 cm below the surface. Visual cues are placed around the

room.

Habituation: Allow rats to swim freely in the pool for 60 seconds without the platform for

one day before training.

Dosing: Administer ASP2905 (0.01 mg/kg, p.o.) or vehicle daily, typically 60 minutes

before the training session.[2][5]
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Training Trials: Conduct 4 trials per day for 4-5 consecutive days. In each trial, place the

rat in the water at one of four starting positions. Allow the rat to search for the hidden

platform for a maximum of 60-90 seconds. If it fails, guide it to the platform.

Probe Trial: 24 hours after the last training session, remove the platform and allow the rat

to swim for 60 seconds.

Data Analysis: Record the escape latency and path length during training trials. For the

probe trial, measure the time spent in the target quadrant where the platform was previously

located.

C. Protocol 2: Evaluation in an ADHD Rat Model (Passive
Avoidance)

Objective: To assess the effects of ASP2905 on inattention and impulsivity.

Model: Juvenile stroke-prone spontaneously hypertensive rats (SHR), a well-established

model for ADHD.[1][5]

Methodology:

Apparatus: A two-chamber passive avoidance box with a light and a dark compartment,

connected by a gate. The floor of the dark compartment is an electrifiable grid.

Dosing: Administer ASP2905 (0.1 and 0.3 mg/kg, p.o.) or vehicle 60 minutes before the

acquisition trial.[1][5]

Acquisition Trial (Training): Place the rat in the light compartment. When the rat enters the

dark compartment, the gate closes, and a mild, brief foot shock (e.g., 0.5 mA for 2

seconds) is delivered.

Retention Trial: 24 hours later, place the rat back in the light compartment and measure

the latency to enter the dark compartment (step-through latency). A longer latency

indicates better learning and memory of the aversive event.

Data Analysis: Compare the step-through latency between the vehicle-treated and

ASP2905-treated groups.
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D. Protocol 3: In Vivo Microdialysis for Neurotransmitter
Analysis

Objective: To measure extracellular levels of dopamine and acetylcholine in the medial

prefrontal cortex (mPFC) following ASP2905 administration.

Methodology:

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula

targeting the mPFC. Allow the animal to recover for several days.

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the

guide cannula.

Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low

flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes for at least 60-90

minutes to establish a stable baseline.

Drug Administration: Administer ASP2905 orally at the desired dose (e.g., 0.03-1 mg/kg).

[1][5][7]

Post-Dose Collection: Continue collecting dialysate samples for at least 2-3 hours post-

administration.

Sample Analysis: Analyze the concentration of dopamine and acetylcholine in the

dialysate samples using high-performance liquid chromatography with electrochemical

detection (HPLC-ECD).

Data Analysis: Express the neurotransmitter concentrations as a percentage change from

the average baseline levels for each animal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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